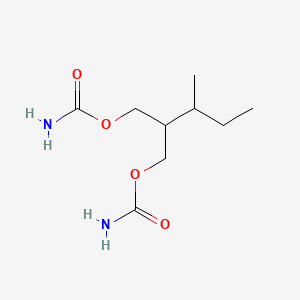

2-sec-Butyl-1,3-propanediol dicarbamate

Description

2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate is an organic compound characterized by a propane (B168953) backbone substituted with a sec-butyl group and two carbamate (B1207046) functional groups. Its systematic investigation is crucial for expanding the understanding of structure-activity relationships within its chemical class.

The propanediol (B1597323) dicarbamate class of compounds are esters of carbamic acid and propanediol. This class gained prominence in the mid-20th century with the discovery of the tranquilizing properties of some of its members, such as meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate). These compounds are generally characterized as central nervous system depressants. The structural variations within this class, such as the nature of the alkyl substituents on the second carbon of the propanediol backbone, play a critical role in determining their physical, chemical, and biological properties.

The core structure of these compounds is a 1,3-propanediol (B51772) molecule where both hydroxyl groups have been converted to carbamate esters. The substituents at the 2-position of the propane chain significantly influence the molecule's properties. In the case of 2-sec-Butyl-1,3-propanediol dicarbamate, the presence of a sec-butyl group is a defining structural feature.

The academic significance of studying this compound lies in several key areas. Firstly, it serves as a valuable analogue for comparative studies within the propanediol dicarbamate series. By systematically altering the alkyl substituent at the C2 position, researchers can probe the effects of steric bulk and lipophilicity on the compound's properties. The sec-butyl group, with its specific isomeric structure, offers a unique point of comparison to other butyl isomers (n-butyl, isobutyl, and tert-butyl) and other alkyl chains.

Secondly, the synthesis and characterization of this specific compound contribute to the broader library of organic molecules, providing data for computational modeling and the development of predictive tools for chemical properties. Although detailed research on this compound is not abundant in publicly accessible literature, its study is valuable for understanding the fundamental principles of organic chemistry and medicinal chemistry.

An alternative and often preferred method is the ester exchange reaction between the diol and a low molecular weight urethane (B1682113), such as ethyl urethane, in the presence of a catalyst like aluminum isopropylate. google.com This process involves heating the reactants and removing the alcohol byproduct to drive the reaction to completion. google.com

The precursor, 2-sec-Butyl-1,3-propanediol, can be synthesized through various organic reactions. nih.gov A process for preparing the related 2-methyl-2-sec-butyl-1,3-propanediol has been patented, which involves multiple steps starting from 2-methyl-1-butene. prepchem.com A similar strategic approach could likely be adapted for the synthesis of 2-sec-Butyl-1,3-propanediol.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25451-13-2 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-3-methylpentyl] carbamate |

InChI |

InChI=1S/C9H18N2O4/c1-3-6(2)7(4-14-8(10)12)5-15-9(11)13/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13) |

InChI Key |

IHXNRXNBUPOFAS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(COC(=O)N)COC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sec Butyl 1,3 Propanediol Dicarbamate and Analogues

Precursor Diol Synthesis: 2-sec-Butyl-1,3-propanediol (B14681821)

The synthesis of the core diol structure can be achieved through several established organic chemistry pathways.

A well-documented method for preparing 2,2-disubstituted 1,3-propanediols involves the reduction of a corresponding disubstituted malonic ester. google.com This pathway begins with the alkylation of a malonic ester, such as diethyl malonate, to introduce the desired substituents at the alpha-carbon position.

The synthesis of the specific precursor for 2-sec-butyl-1,3-propanediol would start with diethyl malonate. The first step is the formation of an enolate by reacting diethyl malonate with a suitable base, like sodium ethoxide. This enolate then acts as a nucleophile in a reaction with a sec-butyl halide (e.g., sec-butyl bromide) to yield diethyl sec-butylmalonate. orgsyn.org The two ester groups of this disubstituted malonic ester are then reduced to hydroxyl groups. Potent reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, are typically employed for this transformation, yielding 2-sec-butyl-1,3-propanediol. google.com

For the analogous compound, 2-methyl-2-sec-butyl-1,3-propanediol, a similar process is followed, starting with a two-step alkylation of diethyl malonate, first with a methyl halide and then with a sec-butyl halide (or vice versa), to produce diethyl-sec-butyl methyl malonate. This is subsequently reduced with lithium aluminum hydride. google.com

Table 1: Synthesis of 2-sec-Butyl-1,3-propanediol via Malonic Ester Reduction

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Alkylation | Diethyl malonate, sec-Butyl bromide | Sodium ethoxide in ethanol, reflux | Diethyl sec-butylmalonate |

| Reduction | Diethyl sec-butylmalonate | Lithium aluminum hydride (LiAlH₄) in anhydrous ether | 2-sec-Butyl-1,3-propanediol |

Alternative syntheses for structurally related 2,2-disubstituted-1,3-propanediols often utilize pathways involving aldol (B89426) condensation reactions. hyperlinkpush.com For example, the production of 2-butyl-2-ethyl-1,3-propanediol (B52112) can be achieved through a process that combines hydroxymethylation (an aldol-type addition of formaldehyde) catalyzed by alkali hydroxides with a subsequent Cannizzaro-type disproportionation reaction using excess formaldehyde (B43269). chemicalbook.com

An analogous route for 2-sec-butyl-1,3-propanediol could theoretically begin with 2-methylbutanal. This starting aldehyde could undergo an aldol condensation with formaldehyde in the presence of a base. The intermediate product, a β-hydroxy aldehyde, would then be reduced to the final diol. In a related industrial process for 2-methyl-2-sec-butyl-1,3-propanediol, the synthesis starts with 2-methyl-1-butene, which is first hydroformylated to form 3-methyl-pentanal. google.com This is then condensed with formaldehyde in a basic medium, followed by further conversion and hydrogenation steps to yield the desired diol. google.com These analogous methods highlight the versatility of condensation and reduction sequences in constructing substituted propanediols. hyperlinkpush.comgoogle.com

Dicarbamate Formation from Diol Precursors

Once the 2-sec-butyl-1,3-propanediol precursor is obtained, the dicarbamate functional groups can be installed using several methods.

A common and effective method for converting diols to dicarbamates involves a two-step process starting with phosgene (B1210022) (COCl₂). google.com In the first step, the diol is reacted with phosgene. This reaction, often promoted by an acid-combining agent like sodium hydroxide (B78521) or an organic base, converts the hydroxyl groups into chlorocarbonate esters, forming the corresponding di-chlorocarbonate derivative. google.com

In the second step, this highly reactive dichlorocarbonate intermediate is subjected to ammoniation. google.com Treatment with either anhydrous or aqueous ammonia (B1221849) results in the displacement of the chloride atoms by amino groups, thereby forming the stable dicarbamate product, 2-sec-butyl-1,3-propanediol dicarbamate. google.com

An alternative pathway to the dicarbamate avoids the use of highly toxic phosgene. This method, known as transesterification or the urethane (B1682113) exchange method, involves reacting the diol directly with a simple, low-molecular-weight urethane, such as ethyl urethane (ethyl carbamate). google.com

In this equilibrium-driven reaction, the diol displaces the alcohol (ethanol, in the case of ethyl urethane) from two equivalents of the urethane to form the more stable dicarbamate. google.com The reaction is typically catalyzed by a compound like aluminum isopropylate and is driven to completion by removing the low-boiling alcohol byproduct via distillation. google.com This method is considered a more environmentally friendly, isocyanate-free route for urethane synthesis. google.com

Table 2: Comparison of Dicarbamate Formation Methods

| Method | Key Reagents | Intermediates | Conditions | Byproducts |

|---|---|---|---|---|

| Phosgenation/Ammoniation | Diol, Phosgene (COCl₂), Ammonia (NH₃) | Dichlorocarbonate | Often requires base promoter for phosgenation | HCl (neutralized), Ammonium chloride |

| Transesterification | Diol, Ethyl urethane | None isolated | Catalyst (e.g., Aluminum isopropylate), Heat, Distillation | Ethanol |

Chemical Stability and Hydrolysis Pathways in Research Contexts

The chemical stability of this compound is characteristic of the carbamate (B1207046) functional group, which can be viewed as a hybrid of an ester and an amide. nih.gov Carbamates are generally recognized for their good chemical and proteolytic stability. nih.govacs.org This stability arises in part from resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov

In research contexts, the compound is described as a stable solid that forms stable solutions. google.com However, it is susceptible to hydrolysis under certain conditions. Upon heating or boiling with either acid or alkali, the dicarbamate undergoes hydrolysis. google.com This cleavage of the carbamate linkages breaks the molecule down into its constituent components. The products of complete hydrolysis are the parent diol (2-sec-butyl-1,3-propanediol), ammonia, and carbon dioxide. google.com The major hydrolysis pathway under physiological conditions is typically base-catalyzed. nih.gov

Table 3: Hydrolysis of this compound

| Condition | Reactants | Products |

|---|

| Acid or Alkali Hydrolysis (with heat) | this compound, Water (H₂O) | 2-sec-Butyl-1,3-propanediol, Ammonia (NH₃), Carbon dioxide (CO₂) |

Preclinical Pharmacological Investigation Frameworks for Propanediol Dicarbamates

In Vitro Pharmacological Activity Assay Design for Related Compounds

In vitro assays are fundamental in determining the molecular targets and cellular effects of propanediol (B1597323) dicarbamates. These studies provide insights into the direct interactions of the compounds with receptors and their influence on neurotransmitter systems.

The primary molecular target for many CNS depressants, including the dicarbamate class, is the γ-aminobutyric acid type A (GABAA) receptor. nih.gov Receptor binding assays are essential to determine the affinity and selectivity of compounds like 2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate for various GABAA receptor subtypes. These receptors are ligand-gated ion channels composed of five subunits, and the specific subunit composition determines the pharmacological properties. mdpi.com

Radioligand binding assays are a common method to quantify the affinity of a test compound for a specific receptor. In these studies, a radiolabeled ligand with known affinity for the GABAA receptor is incubated with a preparation of neuronal membranes containing the receptor. The test compound is then added at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value, which can be used to calculate the binding affinity (Kᵢ).

| GABAA Receptor Subtype | Binding Affinity (Kᵢ, nM) | Rationale for Investigation |

|---|---|---|

| α1β2γ2 | Data not available | Most abundant subtype in the brain, associated with sedative effects. mdpi.com |

| α2β3γ2 | Data not available | Implicated in anxiolytic effects. mdpi.com |

| α3β3γ2 | Data not available | Also associated with anxiolytic and muscle relaxant properties. mdpi.com |

| α5β3γ2 | Data not available | Involved in learning and memory processes. mdpi.com |

This table is illustrative and based on the importance of these subunits in GABAergic pharmacology. Specific binding affinities for 2-sec-Butyl-1,3-propanediol dicarbamate are not currently available in the literature.

Beyond receptor binding, it is crucial to investigate how propanediol dicarbamates modulate the function of the GABAergic system. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific GABAA receptor subtypes, are powerful tools for this purpose.

These studies can determine whether a compound acts as a positive allosteric modulator (PAM) of the GABAA receptor, enhancing the effect of GABA. By applying GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) and then co-applying the test compound, any potentiation of the GABA-evoked current can be quantified. This provides a measure of the compound's efficacy in enhancing GABAergic neurotransmission.

Research on the related compound meprobamate has shown that it can directly gate GABAA receptors at high concentrations and potentiate GABA-mediated currents, exhibiting barbiturate-like activity. nih.gov It is hypothesized that this compound would exhibit a similar profile of GABAergic modulation.

In Vivo Animal Model Development for Investigating Central Nervous System Activity

Rodent behavioral studies are critical for characterizing the sedative, anxiolytic, and muscle relaxant properties of dicarbamates. Standardization of protocols and careful isolation of variables are paramount to ensure the reliability and validity of the findings.

Commonly Used Behavioral Assays:

Open Field Test: This test assesses locomotor activity and anxiety-like behavior. A decrease in the distance traveled and the time spent in the center of the open field can indicate sedative and anxiogenic effects, respectively.

Elevated Plus Maze: This model is widely used to screen for anxiolytic and anxiogenic compounds. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Rotarod Test: This assay evaluates motor coordination and muscle relaxation. A compound-induced decrease in the time a rodent can remain on a rotating rod suggests muscle relaxant or sedative effects.

Forced Swim Test: This model is often used to screen for antidepressant activity, but it can also be sensitive to CNS depressant effects, which may increase immobility time.

| Parameter | Consideration | Rationale |

|---|---|---|

| Animal Strain | Use of a consistent and well-characterized strain (e.g., C57BL/6 mice or Sprague-Dawley rats). | Different strains can exhibit varying baseline levels of activity and anxiety, influencing test outcomes. |

| Habituation | Allowing animals to acclimate to the testing room and apparatus before the experiment. | Reduces stress and novelty-induced behaviors that could confound the results. |

| Blinding | The experimenter should be unaware of the treatment group of each animal. | Minimizes observer bias in scoring behaviors. |

| Control Groups | Inclusion of vehicle-treated and positive control (e.g., diazepam) groups. | Provides a baseline for comparison and validates the experimental model. |

In vivo electrophysiology allows for the direct measurement of the effects of propanediol dicarbamates on neuronal activity in the intact brain. Techniques such as electroencephalography (EEG) and single-unit recordings can provide valuable information about the compound's CNS depressant effects.

EEG recordings can reveal changes in brain wave patterns indicative of sedation or sleep. For instance, an increase in delta wave activity and a decrease in alpha and beta wave activity are characteristic of a sedative-hypnotic effect. Studies on related compounds like meprobamate have shown alterations in the electrical activity of brain regions such as the thalamus and limbic system. karger.com

Single-unit recordings from specific brain regions, such as the thalamus, cortex, and limbic system, can assess the direct effects of the compound on neuronal firing rates. A decrease in the firing rate of neurons in these areas would be consistent with a CNS depressant mechanism of action, likely mediated by the enhancement of GABAergic inhibition.

Elucidation of Molecular and Cellular Mechanisms of Action for Propanediol Dicarbamates

Investigations into Molecular Target Engagement and Binding Characteristics

Research into the molecular targets of propanediol (B1597323) dicarbamates has primarily identified the gamma-aminobutyric acid type A (GABAA) receptor as a key site of action. wikipedia.orgdrugbank.compatsnap.com The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS). youtube.com

While the precise binding site of propanediol dicarbamates on the GABAA receptor is not as well-defined as that of other modulators like benzodiazepines or barbiturates, evidence suggests that they interact with the receptor complex to enhance its function. wikipedia.org Meprobamate, a prototypical propanediol dicarbamate, has been shown to bind to GABAA receptors, which leads to an interruption of neuronal communication in the reticular formation and spinal cord. wikipedia.orgdrugbank.com This interaction results in sedative effects and an altered perception of pain. wikipedia.org

Interestingly, some studies indicate that meprobamate can activate GABAA receptor currents even in the absence of GABA, the endogenous ligand. wikipedia.org This characteristic distinguishes it from benzodiazepines, which are positive allosteric modulators that only enhance the effect of GABA without directly activating the receptor. youtube.com This direct activation property may contribute to the specific pharmacological profile of certain propanediol dicarbamates.

The binding characteristics of these compounds are influenced by their chemical structure. For instance, carisoprodol (B1668446), which is metabolized to meprobamate, also exerts its effects through the CNS, and its muscle relaxant properties are associated with altered interneuronal activity. drugbank.comrxlist.com Preliminary studies on carisoprodol suggest that it may have its own activity, potentially mediated by a novel modulation of the GABAA receptor, independent of its conversion to meprobamate. unthsc.edu

Table 1: Putative Molecular Target Engagement of Propanediol Dicarbamates

| Compound Class | Primary Molecular Target | Putative Binding Site/Mechanism |

|---|

Exploration of Ion Channel and Neurotransmitter Receptor Modulation (based on dicarbamate class)

The primary mechanism of action for the dicarbamate class of compounds involves the modulation of the GABAA receptor ion channel. patsnap.comguidetopharmacology.org GABAA receptors are chloride ion channels that, upon activation, allow the influx of chloride ions into the neuron. youtube.com This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. youtube.com

Propanediol dicarbamates, such as meprobamate, enhance the effects of GABA by increasing the opening frequency of these chloride ion channels. patsnap.com This positive modulation of the GABAA receptor's function potentiates the inhibitory effect of GABA, leading to a generalized depression of the CNS. patsnap.com The sedative and anxiolytic effects observed with these compounds are a direct result of this enhanced inhibitory neurotransmission in brain regions like the thalamus and limbic system. wikipedia.orgpatsnap.com

Another structurally related compound, felbamate (B1672329) (2-phenyl-1,3-propanediol dicarbamate), has a more complex mechanism of action. While it has weak inhibitory effects on GABA-receptor binding, it also interacts as an antagonist at the strychnine-insensitive glycine (B1666218) recognition site of the NMDA receptor-ionophore complex. nih.gov This suggests that not all propanediol dicarbamates have identical targets and that structural variations can lead to different receptor modulation profiles.

Comparative Mechanistic Studies with Structurally Related Propanediol Dicarbamates

Comparative studies of structurally related propanediol dicarbamates reveal important structure-activity relationships that determine their pharmacological profiles. Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) and carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) are classic examples. Carisoprodol acts as a prodrug, with its active metabolite being meprobamate, which is responsible for many of its sedative and anxiolytic properties. drugbank.comrxlist.com However, as mentioned, carisoprodol itself may possess intrinsic activity at the GABAA receptor. unthsc.edu

The structural isomerism of the alkyl groups can also significantly impact the activity of these compounds. A patent for 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate highlights its potent sleep-inducing properties. google.com In contrast, the related isomer, 2-methyl-2-n-butyl-1,3-propanediol dicarbamate, was found to exhibit no marked sleep-inducing action at equivalent doses. This indicates that the spatial arrangement of the butyl group is critical for its pharmacological effect.

Felbamate presents another interesting comparison. Its dual action on both GABAergic and glutamatergic (via NMDA receptor) systems gives it a distinct anticonvulsant profile compared to the primarily sedative and anxiolytic effects of meprobamate. nih.gov This highlights how modifications to the core propanediol dicarbamate structure can lead to significant changes in molecular targets and therapeutic applications.

Table 2: Comparative Mechanistic Features of Selected Propanediol Dicarbamates

| Compound | Primary Molecular Target(s) | Key Mechanistic Feature | Primary Pharmacological Effect |

|---|---|---|---|

| Meprobamate | GABAA Receptor | Positive allosteric modulator, potential direct agonist | Anxiolytic, Sedative |

| Carisoprodol | GABAA Receptor (and as a prodrug for Meprobamate) | Metabolized to meprobamate, may have intrinsic activity | Muscle Relaxant, Sedative |

| Felbamate | GABAA Receptor, NMDA Receptor | Weak GABAA modulator, NMDA receptor antagonist at the glycine site | Anticonvulsant |

| 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate | Presumed GABAA Receptor | Potent hypnotic (sleep-inducing) | Hypnotic |

Pharmacokinetic and Metabolic Profiling in Preclinical Animal Models

Absorption and Distribution Research in Animal Systems

Carbamate (B1207046) moieties are frequently incorporated into drug design to enhance physicochemical properties, such as lipophilicity, which can improve absorption across biological membranes. researchgate.net As a dicarbamate, 2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate is expected to be more lipophilic than its corresponding diol, potentially facilitating its absorption from the gastrointestinal tract following oral administration in animal models. washington.edu

Once absorbed, the distribution of the compound is influenced by its ability to pass through membranes and its affinity for various tissues. Studies on related propanediol (B1597323) compounds, such as 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (BMP), in Fischer-344 rats have shown that after administration, the parent compound and its metabolites can be found in blood plasma. nih.gov However, for compounds that are rapidly metabolized in the liver, systemic exposure to the parent drug may be limited. nih.govnih.gov For BMP, tissue retention was minimal 72 hours after a single dose, suggesting that significant accumulation did not occur. nih.gov It is plausible that 2-sec-Butyl-1,3-propanediol dicarbamate and its metabolites would follow a similar pattern of wide distribution followed by clearance.

Metabolic Transformations and Metabolite Identification Studies

The biotransformation of this compound is anticipated to be a multi-step process primarily occurring in the liver, involving prodrug conversion and subsequent enzymatic modifications.

Carbamate-based compounds are often designed as prodrugs to improve the pharmacokinetic profile of a parent molecule. researchgate.netacs.org The carbamate esters mask more polar functional groups (in this case, the hydroxyl groups of the diol), which can delay first-pass metabolism and enhance stability. researchgate.net The bioconversion to release the active drug, or parent compound, is typically a rapid process mediated by metabolic enzymes located predominantly in the liver. researchgate.netwashington.edu

Key enzymes involved in this hydrolytic activation are carboxylesterases (CES), which are abundant in the liver and small intestine. nih.govresearchgate.net These enzymes catalyze the cleavage of the carbamate bond to release the parent diol. researchgate.netresearchgate.net For example, the anti-cancer drug capecitabine, a carbamate prodrug, undergoes hydrolysis by liver carboxylesterase as the initial step in its activation cascade. nih.gov Therefore, this compound is expected to interact with hepatic esterases to initiate its metabolic pathway.

Following or in parallel with the initial hydrolysis, the compound and its metabolites are subject to further biotransformation, primarily through Phase I and Phase II metabolic reactions. The cytochrome P450 (CYP) enzyme superfamily, located mainly in the liver, is central to Phase I metabolism of a vast array of xenobiotics, including many carbamate compounds. nih.govmdpi.com

CYP enzymes catalyze a variety of oxidative reactions. mdpi.com For carbamates, this can involve hydroxylation of alkyl side chains or other oxidative modifications. acs.orgnih.gov While the specific CYP isoenzymes involved in the metabolism of this compound have not been identified, it is known that a single compound can be metabolized by multiple CYP isoenzymes, leading to a complex profile of metabolites. mdpi.com The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. nih.gov

Table 1: Key Enzyme Families in Carbamate Metabolism

| Enzyme Family | Primary Location | Role in Metabolism | Example Substrates (Related Carbamates) |

| Carboxylesterases (CES) | Liver, Small Intestine | Hydrolysis of carbamate ester bonds (Prodrug activation) | Capecitabine, Dabigatran etexilate nih.govresearchgate.net |

| Cytochrome P450 (CYP) | Liver | Phase I oxidative metabolism (e.g., hydroxylation, N-dealkylation) | Carbofuran, Carbaryl, Methiocarb nih.govacs.orgnih.gov |

| Flavin-containing monooxygenase (FMO) | Liver, Kidney | Phase I oxidative metabolism (e.g., sulfoxidation) | Methiocarb nih.gov |

| UDP-glucuronosyltransferases (UGT) | Liver | Phase II conjugation (Glucuronidation of metabolites) | 2,2-bis(bromomethyl)-1,3-propanediol (BMP) nih.govnih.gov |

The primary and most predictable metabolic pathway for this compound is hydrolysis. The cleavage of the two carbamate linkages is the first critical step in the breakdown of the molecule. bohrium.com This hydrolysis can be catalyzed by enzymes such as carboxylesterases and other hydrolases. researchgate.netnih.gov

The complete hydrolysis of the dicarbamate moiety yields three distinct products:

The parent diol: 2-sec-Butyl-1,3-propanediol.

Ammonia (B1221849) (NH₃): Derived from the nitrogen atom of the carbamate group.

Carbon dioxide (CO₂): Derived from the carbonyl group of the carbamate.

This hydrolytic degradation effectively breaks down the prodrug structure, releasing the core diol which can then undergo further Phase I and Phase II metabolism, such as glucuronidation, before excretion. nih.gov

Table 2: Expected Hydrolytic Degradation Products

| Parent Compound | Metabolic Process | Resulting Products |

| This compound | Enzymatic Hydrolysis | 1. 2-sec-Butyl-1,3-propanediol2. Ammonia3. Carbon dioxide |

Excretion Pathways and Elimination Kinetics in Preclinical Models

The final stage of the pharmacokinetic profile is the elimination of the compound and its metabolites from the body. Based on studies of the related compound BMP in rats, the primary route of excretion for water-soluble metabolites is expected to be through the urine. nih.govnih.gov

In studies with BMP, after either oral or intravenous administration, the majority of the radiolabeled dose was recovered in the urine, predominantly as a glucuronide conjugate. nih.govnih.gov Fecal excretion accounted for a much smaller percentage of the total elimination. nih.gov The elimination kinetics for BMP were relatively rapid, with over 80% of a low dose being excreted within 12 hours. nih.gov While some metabolites may be excreted into the bile, they can undergo enterohepatic recycling before ultimate elimination via the kidneys. nih.gov This efficient renal clearance prevents the long-term accumulation of the compound or its metabolites in tissues. nih.govnih.gov A similar profile of rapid urinary excretion would be anticipated for the metabolites of 2-sec-Butyl-1,3-propanediol.

Structure Activity Relationship Sar Analysis of Propanediol Dicarbamates

Impact of Alkyl Chain Substitutions on Biological Activity

The biological activity of 2,2-disubstituted-1,3-propanediol dicarbamates is highly dependent on the nature of the alkyl groups at the C2 position of the propane (B168953) backbone. The size, shape, and branching of these alkyl chains significantly influence the compound's potency and efficacy as a central nervous system depressant.

A comparative analysis with the closely related compound, 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate (also known as mebutamate), provides a clear illustration of these principles. Mebutamate is a known sedative and anxiolytic agent. nih.gov The primary structural difference between it and 2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate is the presence of an additional methyl group at the C2 position.

Generally, in the class of 2,2-disubstituted propanediol (B1597323) dicarbamates, increasing the size of the alkyl substituents tends to correlate with an increase in sedative-hypnotic activity, up to a certain point. The branching of the alkyl chain is also a critical factor. For instance, the isomer of mebutamate, 2-methyl-2-n-butyl-1,3-propanediol dicarbamate, which has a straight-chain butyl group instead of a branched sec-butyl group, exhibits no significant sleep-inducing action. This highlights the importance of the branched sec-butyl moiety for activity.

Table 1: Comparative Analysis of Alkyl Substitutions in Propanediol Dicarbamates

| Compound Name | C2 Substituent 1 | C2 Substituent 2 | Known Biological Activity |

|---|---|---|---|

| 2-sec-Butyl-1,3-propanediol dicarbamate | H | sec-Butyl | (Inferred sedative/anxiolytic properties) |

| 2-methyl-2-sec-butyl-1,3-propanediol dicarbamate (Mebutamate) | Methyl | sec-Butyl | Sedative, anxiolytic, anti-hypertensive nih.gov |

| 2-methyl-2-propyl-1,3-propanediol dicarbamate (Meprobamate) | Methyl | n-Propyl | Anxiolytic, sedative, muscle relaxant nih.govdrugbank.com |

| 2-methyl-2-n-butyl-1,3-propanediol dicarbamate | Methyl | n-Butyl | No marked sleep-inducing action |

Influence of the Dicarbamate Moiety on Receptor Interactions

The carbamate (B1207046) group possesses several key features that facilitate receptor interactions:

Hydrogen Bonding Capability : The presence of both a carbonyl group (C=O) and an amine group (NH₂) allows the dicarbamate moiety to act as both a hydrogen bond acceptor and donor. These interactions are critical for the specific binding of the drug to its receptor site, contributing to the stability of the drug-receptor complex.

Structural Rigidity and Conformation : The carbamate functionality imposes a degree of conformational restriction on the molecule. This structural rigidity can be advantageous for fitting into a specific binding pocket on a receptor.

While the precise mechanism of action for many propanediol dicarbamates is not fully elucidated, it is understood that they modulate neurotransmission in the central nervous system. For example, meprobamate is known to bind to GABA-A receptors, potentiating the inhibitory effects of the neurotransmitter GABA. drugbank.com It is highly probable that the dicarbamate moieties are directly involved in this binding, forming key interactions with amino acid residues within the receptor's binding site.

Stereochemical Considerations in Pharmacological Efficacy

The issue of stereochemistry is highly relevant for this compound due to the presence of a chiral center within the sec-butyl group. This results in the existence of two enantiomers, (R)- and (S)-2-sec-butyl-1,3-propanediol dicarbamate.

In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. This is because biological systems, particularly enzymes and receptors, are themselves chiral and can differentiate between the three-dimensional arrangements of the enantiomers. This interaction is often likened to a key fitting into a lock, where one enantiomer (the eutomer) fits well and elicits the desired response, while the other (the distomer) may fit poorly, be inactive, or even cause undesirable side effects. mdpi.com

Advanced Analytical Methodologies for 2 Sec Butyl 1,3 Propanediol Dicarbamate Research

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of 2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate. mdpi.com High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the accurate mass of the molecular ion, which allows for the confident assignment of its elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) is employed for detailed structural characterization. nih.gov In this technique, the precursor molecular ion is isolated and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. mdpi.com The fragmentation pattern provides vital information about the molecule's connectivity. For 2-sec-Butyl-1,3-propanediol dicarbamate, characteristic fragmentations would include the loss of the carbamate (B1207046) groups, cleavage of the sec-butyl group, and cleavages within the propanediol (B1597323) backbone.

This technique is also central to metabolite identification. exlibrisgroup.com After administration, biological samples can be analyzed (often with preceding LC separation) to detect new signals corresponding to potential metabolites. By analyzing the mass shifts and fragmentation patterns of these new signals compared to the parent drug, the metabolic transformations (e.g., hydroxylation, oxidation, glucuronidation) can be identified. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value (Predicted) | Fragment Identity |

| [M+H]⁺ | Protonated Molecular Ion |

| [M-NH₂CO]⁺ | Loss of a carbamate radical |

| [M-NH₂COOH]⁺ | Loss of carbamic acid |

| [C₄H₉]⁺ | sec-Butyl cation |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique, particularly GC-MS. researchgate.net For this compound, the primary goals of derivatization are to increase volatility and thermal stability by masking the polar N-H protons of the carbamate groups.

Common derivatization strategies include:

Silylation : This is a widely used method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing carbamates. nih.gov The resulting TMS derivatives are significantly more volatile and less prone to thermal degradation in the GC injector and column.

Acylation : This involves introducing an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). This can improve chromatographic properties and introduce fluorine atoms, which can enhance detection sensitivity in certain detectors.

Esterification with Phenylboronic Acid (PBA) : While more commonly used for diols, PBA can react with the 1,3-diol precursor of the target compound, forming a stable cyclic ester. coresta.orgnih.gov This strategy is highly effective for analyzing the parent diol and related compounds.

The choice of derivatization agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without degradation of the analyte. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of molecules in solution. core.ac.uk It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR : The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). For this compound, distinct signals would be expected for the protons of the ethyl and methyl parts of the sec-butyl group, the methine proton, the methylene (B1212753) protons of the propanediol backbone, and the protons on the carbamate nitrogens.

¹³C NMR : The carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms in the molecule. docbrown.info Signals would be observed for the carbonyl carbons of the carbamate groups, as well as for the various carbons of the sec-butyl and propanediol moieties.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| CH₃ (of ethyl) | ~0.9 | Triplet (t) |

| CH₃ (of sec-butyl) | ~1.0 | Doublet (d) |

| CH₂ (of ethyl) | ~1.3 | Multiplet (m) |

| CH (of sec-butyl) | ~1.8 | Multiplet (m) |

| CH (propanediol) | ~2.1 | Multiplet (m) |

| CH₂ (propanediol) | ~4.0 | Doublet of doublets (dd) |

| NH₂ (carbamate) | ~5.5 | Broad singlet (br s) |

Note: Predicted values are based on the analysis of structurally similar compounds like butan-2-ol and propanediol derivatives and may vary depending on the solvent and other experimental conditions. bmrb.iodocbrown.infochemicalbook.com

Computational Chemistry and in Silico Approaches for 2 Sec Butyl 1,3 Propanediol Dicarbamate

Molecular Modeling and Docking Studies for Potential Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For 2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate, these studies would be pivotal in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

The process typically begins with the generation of a three-dimensional (3D) structure of 2-sec-Butyl-1,3-propanediol dicarbamate using molecular modeling software. This can be achieved through various methods, including energy minimization calculations based on molecular mechanics or quantum mechanics. The resulting low-energy conformation represents the most stable 3D arrangement of the molecule.

Subsequently, molecular docking simulations can be performed to "dock" the 3D structure of the dicarbamate into the binding sites of various known or hypothesized biological targets. Given that other dicarbamate-containing compounds have shown activity as central nervous system depressants, potential targets for docking studies could include ligand-gated ion channels like the GABA-A receptor, or voltage-gated ion channels.

The docking process involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket of the receptor. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, the two carbamate (B1207046) moieties would be expected to act as both hydrogen bond donors and acceptors, potentially forming crucial interactions with amino acid residues in the target's binding site. The sec-butyl group would likely engage in hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling based on Dicarbamate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of dicarbamate analogues with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like this compound.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For a series of dicarbamate analogues, relevant descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of rotatable bonds and branching indices.

Geometrical descriptors: These relate to the 3D shape of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is then validated using internal and external validation techniques.

A well-validated QSAR model for dicarbamate analogues could be used to predict the biological activity of this compound and to guide the design of new analogues with potentially improved activity.

Prediction of Physicochemical Parameters Relevant to Biological Systems (e.g., XLogP)

One of the most important parameters is the octanol-water partition coefficient (logP) , which is a measure of a compound's lipophilicity. XLogP is a commonly used atom-additive method for calculating logP. A moderate logP value is often desirable for oral drugs, as it allows for sufficient membrane permeability without being too lipophilic, which can lead to poor solubility and metabolic instability.

Other important predicted parameters include:

Topological Polar Surface Area (TPSA): This is the sum of the surface areas of all polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its solubility and ability to interact with biological targets.

Aqueous Solubility (logS): This is a critical parameter for drug absorption and formulation.

Molecular Weight: This is a fundamental property that is often considered in drug-likeness rules, such as Lipinski's Rule of Five.

The following table presents the computationally predicted physicochemical parameters for this compound.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C9H20N2O4 |

| Molecular Weight | 220.27 g/mol |

| XLogP3 | 1.1 |

| Topological Polar Surface Area (TPSA) | 105.7 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

| Predicted Aqueous Solubility (logS) | -1.5 |

These predicted values suggest that this compound has physicochemical properties that are generally favorable for a potential drug candidate, with a moderate lipophilicity and a reasonable number of hydrogen bond donors and acceptors.

In Silico Prediction of Metabolic Pathways and Stability

Understanding the metabolic fate of a compound is crucial for assessing its potential for efficacy and toxicity. In silico tools can predict the likely metabolic pathways and the metabolic stability of a compound, helping to identify potential metabolic liabilities early on. For this compound, several metabolic transformations can be predicted based on its chemical structure.

The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) enzymes. In silico metabolism prediction software can identify potential sites of metabolism by these enzymes. For this compound, the alkyl chains, particularly the sec-butyl group, would be susceptible to oxidation by CYP enzymes, leading to the formation of hydroxylated metabolites.

Another major metabolic pathway for carbamates is hydrolysis by esterases. The two carbamate linkages in this compound are potential sites for hydrolysis, which would cleave the molecule into 2-sec-butyl-1,3-propanediol, ammonia (B1221849), and carbon dioxide.

In silico tools for metabolism prediction often employ rule-based systems, which contain information about known metabolic transformations, or machine learning models trained on large datasets of metabolic data. These tools can provide a list of potential metabolites and their relative likelihood of formation.

Furthermore, these computational models can also provide an indication of the metabolic stability of the compound. A compound that is predicted to be rapidly metabolized may have a short half-life in the body, which could limit its therapeutic effectiveness. Conversely, a compound that is too metabolically stable may accumulate in the body and cause toxicity. By predicting the metabolic pathways and stability of this compound, researchers can gain valuable insights into its likely pharmacokinetic profile and make informed decisions about its further development.

Spectroscopic Characterization Techniques for 2 Sec Butyl 1,3 Propanediol Dicarbamate

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups, allowing for the determination of a molecule's chemical structure. For 2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate, the IR spectrum will exhibit characteristic absorption bands corresponding to the carbamate (B1207046) and alkyl functional groups.

The primary functional group in 2-sec-Butyl-1,3-propanediol dicarbamate is the carbamate group (-OCONH₂). This group gives rise to several distinct absorption bands in the IR spectrum. The N-H stretching vibrations of the primary amine in the carbamate group typically appear as a pair of bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is a strong and prominent band, generally observed in the range of 1725-1680 cm⁻¹. Additionally, the C-N stretching and N-H bending vibrations contribute to the fingerprint region of the spectrum, typically appearing between 1650 cm⁻¹ and 1300 cm⁻¹. The C-O stretching vibrations of the carbamate group are also identifiable, usually in the 1300-1200 cm⁻¹ region.

The alkyl backbone of the molecule, including the sec-butyl group, will produce characteristic C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2960-2850 cm⁻¹ region. The corresponding bending vibrations for these groups will be observed at lower wavenumbers, typically around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Carbamate (-NH₂) | 3400-3200 | Medium |

| C-H Stretching | Alkyl (CH₃, CH₂) | 2960-2850 | Strong |

| C=O Stretching | Carbamate (Carbonyl) | 1725-1680 | Strong |

| N-H Bending | Carbamate (-NH₂) | 1650-1580 | Medium |

| C-H Bending | Alkyl (CH₃, CH₂) | 1465-1375 | Medium |

| C-N Stretching | Carbamate | 1400-1300 | Medium |

| C-O Stretching | Carbamate | 1300-1200 | Strong |

Methodological Considerations and Challenges in Research on Propanediol Dicarbamates

Experimental Design and Variable Isolation in Preclinical Studies

Effective preclinical research on "2-sec-Butyl-1,3-propanediol dicarbamate" hinges on meticulous experimental design and the successful isolation of variables. Poor experimental design is a major contributor to the irreproducibility of preclinical research. jpccr.eu The goal is to create a study that can accurately determine the compound's effects while minimizing the influence of confounding factors. mdbneuro.com

Key considerations in the experimental design for preclinical studies of this compound include the selection of appropriate animal models, determination of sample size, and the specific endpoints to be measured. mdbneuro.comcambridge.org Given the CNS-active nature of related compounds, animal models should be chosen based on their ability to mimic the human condition or specific pathology being studied. mdbneuro.com However, a significant challenge in CNS drug development is that animal models often fail to fully replicate the complexity of human neurological and psychiatric disorders. simbecorion.comtandfonline.com

Variable isolation is crucial for attributing observed effects to the compound itself. This involves controlling for a multitude of factors that can influence experimental outcomes. Failure to do so can lead to spurious results and hinder the translation of findings from the laboratory to clinical settings. nih.govculturecollections.org.uk

Table 1: Key Variables to Control in Preclinical Studies of 2-sec-Butyl-1,3-propanediol (B14681821) dicarbamate

| Variable Category | Specific Variables to Control | Rationale for Control |

| Animal-related | Species, strain, age, sex, health status, microbiome | These intrinsic factors can significantly influence drug metabolism, distribution, and response. |

| Environmental | Housing conditions (temperature, humidity, light-dark cycle), diet, cage enrichment | Environmental stressors can alter an animal's physiology and behavior, potentially confounding the effects of the test compound. |

| Procedural | Handling and acclimatization period, route and timing of administration, experimenter bias (blinding) | Consistent procedures reduce variability and prevent subconscious bias from influencing the results. |

| Measurement-related | Calibration of instruments, choice of assays, timing of sample collection | Ensures that the data collected is accurate, reliable, and comparable across different experimental groups. |

This table is generated based on principles of preclinical research design and is for illustrative purposes.

Strategies for Addressing Contradictory Findings in Mechanism of Action Investigations

Investigating the mechanism of action of novel compounds like "this compound" can often yield contradictory or ambiguous findings. This is exemplified by related propanediol (B1597323) dicarbamates such as meprobamate and felbamate (B1672329), whose precise mechanisms of action are not fully understood or are recognized as being multifaceted. drugbank.comdrugbank.comdrugs.com For instance, the mechanism of action for felbamate is thought to involve multiple pathways, including modulation of NMDA and GABA receptors, as well as inhibition of voltage-gated sodium and calcium channels. patsnap.comnih.govfrontiersin.org Similarly, meprobamate is known to act at multiple sites within the CNS, and its exact mechanism remains unclear. nih.govpatsnap.com

Contradictory findings can arise from a variety of sources, including differences in experimental models (in vitro vs. in vivo), cell types used, compound concentrations, and the specific assays employed. nih.gov Addressing these discrepancies is crucial for building a coherent understanding of a compound's pharmacological profile.

Table 2: Strategies to Resolve Conflicting Data on Mechanism of Action

| Strategy | Description | Application to Propanediol Dicarbamate Research |

| Orthogonal Assays | Employing multiple, distinct experimental methods to investigate the same biological question. | If receptor binding assays suggest an interaction with a specific neurotransmitter receptor, this could be corroborated with electrophysiological studies to measure changes in neuronal firing. |

| Use of Diverse Model Systems | Testing the compound in a variety of models, including different cell lines, primary neuronal cultures, and multiple animal species. | A compound's effect on a specific ion channel could be tested in recombinant cell lines expressing only that channel, as well as in more complex neuronal networks. |

| In-depth Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Correlating the concentration of the compound at the site of action with the observed biological effect over time. | This can help to determine if contradictory findings are due to differences in compound exposure between different experimental setups. |

| Systems Biology Approach | Integrating data from genomics, proteomics, and metabolomics to gain a holistic view of the compound's effects on cellular pathways. | This can reveal unexpected off-target effects or downstream signaling events that contribute to the overall mechanism of action. |

This table presents general strategies in pharmacological research that can be applied to the study of this compound.

Statistical Power Analysis for Ensuring Robust Research Outcomes

A significant challenge in preclinical research is the prevalence of underpowered studies, which lack a sufficient sample size to detect a true effect if one exists. editage.com This can lead to false-negative results and contributes to the "reproducibility crisis" in biomedical research. culturecollections.org.uklqventures.com Statistical power is the probability of correctly rejecting a false null hypothesis, and it is a critical component of robust experimental design. fiveable.mescribbr.com

For research on "this compound," conducting a power analysis before initiating a study is essential. nih.govnih.gov This involves estimating the necessary sample size based on several factors: the expected effect size, the variability of the data, the desired significance level (alpha), and the desired statistical power (typically 80% or higher). scribbr.compepgra.com

The relationship between these components is crucial for understanding the trade-offs in experimental design. For instance, detecting a small effect size requires a larger sample size to achieve adequate statistical power.

Table 3: Relationship Between Key Parameters in Power Analysis

| Parameter | Definition | Impact on Required Sample Size |

| Effect Size | The magnitude of the difference or relationship being investigated. | Smaller effect sizes require larger sample sizes. |

| Standard Deviation (Variability) | The degree of spread or dispersion in the data. | Higher variability requires larger sample sizes. |

| Significance Level (α) | The probability of making a Type I error (false positive), typically set at 0.05. | A lower (more stringent) alpha level requires a larger sample size. |

| Statistical Power (1-β) | The probability of detecting a true effect (avoiding a Type II error), typically set at 0.80 or higher. | Higher desired power requires a larger sample size. |

This table illustrates the fundamental principles of statistical power analysis.

By performing a priori power calculations, researchers can ensure that their studies on "this compound" are adequately powered to yield meaningful and reliable results. editage.com

Standardization of Protocols in In Vitro and Animal Models

The lack of standardized protocols is a major impediment to the reproducibility and comparability of research findings. culturecollections.org.uknih.gov In the context of "this compound" research, standardization across laboratories is crucial for building a reliable body of evidence. This applies to both in vitro and in vivo studies.

In vitro toxicology studies, for example, can be affected by variables such as cell line passage number, culture media composition, and incubation times. nih.govupmbiomedicals.com Standardizing these parameters can help to reduce inter-laboratory variability. nih.gov Similarly, in animal models, slight variations in experimental procedures can lead to different outcomes. nih.gov

Developing and adhering to standardized protocols for studying propanediol dicarbamates would enhance the ability to compare results from different studies and to perform meta-analyses. plos.orgnih.gov

Table 4: Areas for Protocol Standardization in Propanediol Dicarbamate Research

| Research Area | Specific Protocols to Standardize | Rationale for Standardization |

| In Vitro Assays | Cell line authentication and passage number limits, media and supplement formulations, compound solvent and final concentration, exposure times, endpoint measurement techniques. | Ensures that observed cellular responses are consistent and comparable across different experiments and laboratories. researchgate.net |

| Animal Models | Species and strain selection, animal husbandry conditions, methods of compound administration, behavioral testing paradigms, tissue collection and processing procedures. | Minimizes variability in animal physiology and behavior, allowing for more reliable assessment of the compound's effects. plos.orgbiorxiv.org |

| Data Analysis and Reporting | Statistical methods used, criteria for data exclusion, reporting of all experimental details and outcomes (including negative results). | Promotes transparency and allows for critical evaluation and replication of the research by other scientists. nih.gov |

This table outlines key areas where standardization would improve the quality and reproducibility of research on compounds like this compound.

The implementation of standardized frameworks, such as the Framework to Identify Models of Disease (FIMD), can aid in the systematic validation and comparison of animal models, further enhancing the translatability of preclinical findings. plos.orgbiomed21.org

Q & A

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict metabolic stability .

- QSAR Modeling : Corrogate structural features (e.g., carbamate substituents) with biological activity using databases like ChEMBL .

What protocols ensure the stability of this compound under laboratory storage conditions?

Q. Basic Research Focus

- Storage Conditions : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

- Solvent Selection : Use anhydrous dimethyl sulfoxide (DMSO) for long-term stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.